3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one
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Overview
Description
Mechanism of Action
Target of Action
The primary targets of 3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits these processes, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in cell proliferation, migration, and angiogenesis .
Pharmacokinetics
It is noted that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The inhibition of FGFRs by this compound results in the inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cells .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as 1H-pyrrolo[2,3-b]pyridine derivatives, have shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . These interactions could potentially influence various biochemical reactions.
Cellular Effects
In vitro studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It is also reported that these compounds can significantly inhibit the migration and invasion of 4T1 cells . The specific cellular effects of 3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one remain to be explored.
Molecular Mechanism
It is known that similar compounds can inhibit the FGFR signaling pathway, which plays an essential role in various types of tumors . This inhibition can lead to the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Properties
IUPAC Name |
3,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-9(2)6-3-4-10-5-7(6)11-8(9)12/h3-5H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJMCRAWBQGQIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=NC=C2)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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